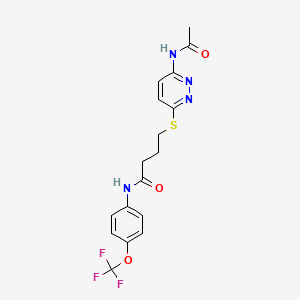

4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)butanamide

Beschreibung

4-((6-Acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)butanamide is a synthetic small-molecule compound characterized by a pyridazine core substituted with an acetamido group at the 6-position, a thioether linkage to a butanamide chain, and a 4-(trifluoromethoxy)phenyl moiety at the terminal amide group. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the pyridazine-thioether scaffold may confer binding affinity to biological targets such as kinases or G-protein-coupled receptors .

Eigenschaften

IUPAC Name |

4-(6-acetamidopyridazin-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N4O3S/c1-11(25)21-14-8-9-16(24-23-14)28-10-2-3-15(26)22-12-4-6-13(7-5-12)27-17(18,19)20/h4-9H,2-3,10H2,1H3,(H,22,26)(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOQABCNCNGZBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NC2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)butanamide is a complex organic molecule with potential therapeutic applications, particularly in oncology. Its structural features suggest significant biological activity, especially as an inhibitor of glutaminase (GLS1), an enzyme involved in cancer metabolism. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 388.35 g/mol. The presence of both sulfur and nitrogen heteroatoms in its structure enhances its reactivity and potential biological activity.

Research indicates that compounds similar to 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)butanamide exhibit significant inhibitory effects on glutaminase, which is crucial for tumor growth due to its role in glutamine metabolism. The trifluoromethoxy group is known to improve pharmacokinetic properties, potentially enhancing efficacy and bioavailability.

Biological Activity

The biological activities associated with this compound primarily revolve around its role as a glutaminase inhibitor. Studies have shown that:

- Inhibition of Glutaminase : Compounds with similar structures demonstrate competitive inhibition against GLS1, indicating that this compound may also exhibit similar properties .

- Potential Applications : Given its mechanism of action, this compound could be explored for therapeutic applications in cancer treatment, neurodegenerative diseases, and metabolic disorders.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features and biological activities of structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(trifluoromethoxy)phenyl]acetamide | Pyrazol moiety, trifluoromethoxy group | Potential anti-cancer activity |

| N-[4-(Trifluoromethyl)phenyl]acetamide | Trifluoromethyl group | Analgesic properties |

| GLS1 inhibitors | Various heterocycles | Inhibition of glutaminase |

The unique combination of the pyridazinyl thioamide structure with a trifluoromethoxy substituent may provide advantages in targeted cancer therapies due to enhanced selectivity for glutaminase inhibition .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds similar to 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)butanamide:

- In Vitro Studies : Preliminary data from in vitro assays suggest that compounds with similar structures exhibit significant inhibition of GLS1 activity, leading to reduced tumor cell proliferation.

- Molecular Docking Simulations : These simulations have provided insights into binding affinities and mechanisms of action, confirming the potential effectiveness of the compound as a GLS1 inhibitor .

- Pharmacokinetic Studies : The incorporation of trifluoromethoxy groups has been shown to enhance the pharmacokinetic profiles of similar compounds, suggesting improved absorption and distribution characteristics.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The comparison focuses on structurally and functionally related compounds derived from patent literature ( and ). Key analogs include:

Structural Analog: N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide Derivatives

- Core Structure : Shares the butanamide backbone but replaces the pyridazine-thioether moiety with a pyrimidine-sulfonamide group.

- Bioactivity : Documented as human CTPS1 (cytidine triphosphate synthase 1) inhibitors for treating proliferative diseases, suggesting a mechanism distinct from the pyridazine-based target compound .

Pyridazine-Based Analogs from EP 4 374 877 A2

- Example Compound: (3S)-3-tert-butyl-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-3H-pyridazine-5-carboxamide Structural Differences: Incorporates a pyrimidine-cyano substituent and a morpholine-ethoxy group, enhancing solubility and kinase inhibition profiles. Key Features:

- Morpholine-ethoxy group : Improves pharmacokinetic properties (e.g., half-life) compared to the simpler thioether linkage in the target compound.

- Hydroxy-oxo-pyridazine core : May confer distinct binding modes to enzymatic targets such as phosphodiesterases .

Table 1: Comparative Analysis of Structural and Functional Features

Pharmacokinetic and Thermodynamic Considerations

- Lipophilicity : The trifluoromethoxy group in the target compound likely increases membrane permeability relative to the morpholine-ethoxy analog, which may favor central nervous system penetration.

- Metabolic Stability : Sulfonamide-containing analogs (e.g., compounds) exhibit prolonged half-lives due to resistance to cytochrome P450 oxidation, whereas the thioether linkage in the target compound may be susceptible to metabolic cleavage .

Research Findings and Limitations

- Target Compound: No direct pharmacological data are available in the provided evidence.

- Analog Insights :

- Pyridazine derivatives with morpholine-ethoxy groups () demonstrate improved solubility and kinase inhibition, suggesting that similar modifications could optimize the target compound’s efficacy .

- Sulfonamide-based CTPS1 inhibitors () highlight the importance of hydrogen-bonding motifs for enzyme targeting, a feature absent in the target compound’s structure .

Q & A

Q. What are the key synthetic pathways for 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)butanamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including:

- Thioether linkage formation : Coupling 6-acetamidopyridazine-3-thiol with a bromo- or chloro-substituted butanamide intermediate under basic conditions (e.g., triethylamine in DMF at 60–80°C) .

- Amide bond introduction : Reacting the intermediate with 4-(trifluoromethoxy)aniline via carbodiimide-mediated coupling (e.g., EDCI/HOBt in dichloromethane) . Optimization tips:

- Use anhydrous solvents (DMF, DCM) to minimize hydrolysis.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity with HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridazine C-H at δ 8.1–8.3 ppm; trifluoromethoxy CF₃O at δ 4.3 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~476.12 g/mol) .

- Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Moderately soluble in DMSO (>10 mM), sparingly soluble in aqueous buffers (use <1% DMSO for in vitro assays) .

- Stability : Store at –20°C in inert atmosphere; degrades in acidic conditions (pH <4) via acetamide hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

Example: Pyridazine-thioacetamide analogs show variable IC₅₀ values (e.g., 2–50 μM in kinase assays). Mitigate discrepancies by:

- Standardizing assays : Use consistent cell lines (e.g., HEK293 for receptor inhibition) and controls .

- Computational validation : Perform molecular docking (AutoDock Vina) to compare binding poses with targets like EGFR or PARP .

- SAR analysis : Modify substituents (e.g., replace trifluoromethoxy with nitro groups) to assess pharmacophore contributions .

Q. What strategies are recommended for studying the compound’s metabolic stability and pharmacokinetics?

- In vitro microsomal assays : Incubate with rat liver microsomes (RLM) and quantify metabolites via LC-MS/MS.

- Key metabolites : Look for O-demethylation of the trifluoromethoxy group or glutathione adducts from thioether oxidation .

- Pharmacokinetic modeling : Use WinNonlin to derive parameters (t₁/₂, Cmax) from rodent plasma concentration-time curves .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

- 3D-QSAR models : Build using CoMFA/CoMSIA on analogs with known IC₅₀ values .

- ADMET prediction : Use SwissADME to prioritize derivatives with optimal logP (2–4) and low hepatotoxicity .

- Free-energy perturbation (FEP) : Simulate binding energy changes upon substituting the pyridazine ring with triazine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.